N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a tetrahydrocinnolin core (a partially saturated bicyclic structure with a 3-oxo group) linked via an ethyl chain to an acetamide moiety substituted with a 3-(trifluoromethyl)phenyl group. The tetrahydrocinnolin ring provides conformational stability, while the trifluoromethyl group enhances lipophilicity and metabolic resistance, making it a candidate for targeting enzymes or receptors requiring hydrophobic interactions .
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)15-6-3-4-13(10-15)11-17(26)23-8-9-25-18(27)12-14-5-1-2-7-16(14)24-25/h3-4,6,10,12H,1-2,5,7-9,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCLODLAEQOOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the following steps:
Formation of the cinnolinone core: : This often begins with a cyclization reaction involving hydrazine and a suitable diketone.
Alkylation: : Introduction of the ethyl group at the N-2 position of the cinnolinone core is typically achieved through an alkylation reaction using an appropriate alkyl halide.
Addition of the trifluoromethylphenyl moiety: : This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution to attach the trifluoromethyl group to a phenyl ring.
Formation of the acetamide group:
Industrial Production Methods
In an industrial context, these steps might be scaled up with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the cinnolinone moiety, forming various oxidized derivatives.
Reduction: : Reductive reactions can modify the oxo group within the cinnolinone ring or reduce the trifluoromethyl group under specific conditions.
Substitution: : The trifluoromethylphenyl moiety allows for potential electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) may be used.
Substitution: : Conditions for substitution reactions may include the use of halides, acids, bases, or other nucleophiles and electrophiles.
Major Products
Oxidized derivatives with higher oxidation states of the cinnolinone core.
Reduced forms where the oxo or trifluoromethyl groups have been modified.
Substituted products where various groups replace hydrogen atoms on the phenyl or acetamide moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, often used as a model compound for the synthesis and study of cinnolinone derivatives.
Biology
In biological research, it may be evaluated for its potential bioactivity, given the presence of bioactive moieties such as the cinnolinone core and the trifluoromethyl group.
Medicine
While specific medicinal applications might be speculative, compounds with similar structural features are often explored for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action would likely depend on its target application.
Molecular Targets: : These might include enzymes or receptors where the compound could bind, influencing biological pathways.
Pathways Involved: : Depending on its structure, it could interact with pathways involved in inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Tetrahydrocinnolin vs. Benzothiazole Derivatives
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(Trifluoromethyl)phenyl)acetamide (Compound 13) Core: Benzothiazole (aromatic) vs. tetrahydrocinnolin (partially saturated). Activity: Benzothiazoles are known for kinase inhibition, while tetrahydrocinnolins may offer unique binding due to conformational flexibility. Synthesis: Lower yield (19%) due to steric hindrance from the trifluoromethyl groups .
Tetrahydrocinnolin vs. Indole Derivatives
- (E)-N-[5-(4-Fluorostyryl)-2-(4-Methoxyphenyl)-3-(Trifluoroacetyl)-1H-Indol-7-yl] Acetamide Core: Indole (aromatic) vs. tetrahydrocinnolin. Function: Indole derivatives often target serotonin receptors, whereas the tetrahydrocinnolin’s 3-oxo group may facilitate hydrogen bonding in enzymatic pockets .
Substituent Effects on the Phenyl Ring
Trifluoromethyl vs. Difluorophenyl
- N-(3,4-Difluorophenyl)-2-(6-Methyl-3-Oxo-Tetrahydrocinnolin-2(3H)-yl)acetamide Substituents: Difluorophenyl introduces smaller, electronegative groups vs. the bulkier trifluoromethyl. Pharmacokinetics: Difluorophenyl may reduce metabolic stability but improve solubility compared to trifluoromethyl .
Trifluoromethyl vs. Pyridinyl
Biological Activity
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrocinnoline moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is C19H19F3N2O, and it is classified under the category of cinnoline derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C19H19F3N2O |
| Molecular Weight | 360.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is hypothesized to stem from its interaction with specific biological targets, likely involving enzyme inhibition or receptor modulation. The trifluoromethyl group may enhance lipophilicity and biological activity, making it a candidate for further pharmacological investigations.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydrocinnoline have shown activity against various bacterial strains, suggesting that this compound may also possess such properties.
Anticancer Potential
Research has highlighted the anticancer potential of cinnoline derivatives. A study demonstrated that related compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The specific activity of this compound against different cancer types remains to be explored but suggests promising avenues for therapeutic development.
Neuroprotective Effects
There is evidence suggesting that similar compounds can exert neuroprotective effects by modulating neurotransmitter systems. The mechanism may involve the inhibition of certain enzymes or receptors associated with neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various cinnoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced activity (e.g., introduction of trifluoromethyl groups).
- Anticancer Research : In vitro studies on related tetrahydrocinnoline compounds revealed their ability to inhibit cell proliferation in breast cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction.
- Neuroprotection : Investigations into the neuroprotective properties of similar compounds showed promising results in reducing oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Cinnoline derivative | Antimicrobial |
| Compound B | Tetrahydrocinnoline | Anticancer |
| Compound C | Trifluoromethyl-substituted | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide?
- Methodological Answer:
- Multi-step synthesis : Use a convergent approach, combining the tetrahydrocinnolin core with the trifluoromethylphenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., amide bond formation using EDCI/HOBt) .
- Key steps :
Preparation of the 3-oxo-5,6,7,8-tetrahydrocinnolin intermediate via cyclization of substituted hydrazines with cyclic ketones.
Functionalization of the ethyl linker group for coupling with the acetamide fragment.
Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for the tetrahydrocinnolin ring (δ 2.5–3.5 ppm for CH₂ groups), trifluoromethylphenyl group (δ 7.3–7.8 ppm for aromatic protons), and acetamide NH (δ 8.0–8.5 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₁F₃N₃O₂: 392.1584).
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What solubility challenges are associated with this compound, and how can they be addressed?
- Methodological Answer:
- Solvent screening : Test DMSO for stock solutions (due to poor aqueous solubility) and dilute in PBS for biological assays.
- Surfactants : Use polysorbate-80 or cyclodextrins to enhance solubility in vitro .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
- Methodological Answer:
- Structure-activity relationship (SAR) : Compare analogs lacking the CF₃ group in enzyme inhibition assays (e.g., kinase targets).
- Metabolic studies : Use liver microsomes to assess oxidative stability; the CF₃ group may reduce CYP450-mediated degradation .
Q. What computational methods can predict binding modes of this compound with biological targets?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on interactions between the tetrahydrocinnolin core and catalytic lysine residues.
- MD simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and protein binding (e.g., equilibrium dialysis). Poor oral bioavailability may explain in vivo discrepancies.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that modulate efficacy .
Q. What strategies minimize off-target effects during mechanistic studies?
- Methodological Answer:
- Selectivity screening : Test against panels of related enzymes/receptors (e.g., Eurofins CEREP panels).
- CRISPR knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
